3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
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Overview
Description
3,9-Dimethyl-3,9-diazabicyclo[331]nonan-7-amine is a bicyclic amine compound with the molecular formula C9H19N3 It is characterized by its unique structure, which includes two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a suitable carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine products with various functional groups.
Scientific Research Applications
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Similar bicyclic structure but with different substitution patterns.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amine with a different ring size and nitrogen placement.
2,5-Diazabicyclo[2.2.1]heptane: Smaller bicyclic amine with distinct chemical properties.
Uniqueness
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is unique due to its specific substitution pattern and the presence of two nitrogen atoms within the bicyclic framework. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-11-5-8-3-7(10)4-9(6-11)12(8)2/h7-9H,3-6,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEZYFXPSSHECA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC(C1)N2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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